molecular formula C18H20O5 B5170194 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde

4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde

Cat. No. B5170194
M. Wt: 316.3 g/mol
InChI Key: DGQJTJGJSDRFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPEB is a benzaldehyde derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde acts as a competitive antagonist of mGluR5, which results in a decrease in the activity of this receptor. This, in turn, leads to a decrease in the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic plasticity and neuronal excitability. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have a high affinity for mGluR5, which makes it a potent inhibitor of this receptor.
Biochemical and Physiological Effects:
4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which can lead to a decrease in neuronal excitability. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has also been shown to have potential neuroprotective effects, which may make it a useful therapeutic agent in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has several advantages for use in lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde also has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has poor solubility in water, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the potential therapeutic effects of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in the treatment of various neurological disorders. Additionally, there is a need for further research on the biochemical and physiological effects of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, as well as its potential limitations for use in lab experiments.
Conclusion:
In conclusion, 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde is a benzaldehyde derivative that has been extensively studied for its potential use in scientific research. It acts as a selective antagonist of mGluR5 and has been shown to have a variety of biochemical and physiological effects. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic effects in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyethoxy)ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium hydride and 2-(2-methoxyphenoxy)ethanol to produce 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. The purity of 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and addiction. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. 4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-17-4-2-3-5-18(17)23-13-11-21-10-12-22-16-8-6-15(14-19)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQJTJGJSDRFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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